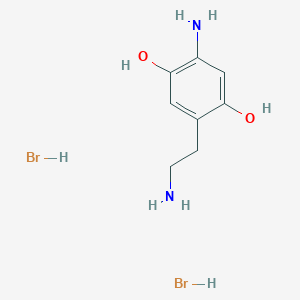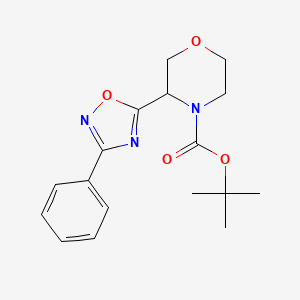
3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid (3-Br-4-TFEB) is an organic compound belonging to the family of carboxylic acids. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 110-112 °C. 3-Br-4-TFEB has a variety of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. In addition, 3-Br-4-TFEB has been used in the synthesis of drugs, pesticides, and other compounds with potential therapeutic applications.
Mécanisme D'action
3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid is an organic compound belonging to the family of carboxylic acids. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 110-112 °C. The mechanism of action of 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid is not well understood, but it is believed to act as an inhibitor of enzymes and other proteins. In addition, it is believed to act as a chelating agent, binding to metal ions and preventing them from interacting with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid are not well understood. However, it has been suggested that 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid may act as an inhibitor of enzymes and other proteins, as well as a chelating agent, binding to metal ions and preventing them from interacting with other molecules. In addition, 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid has been shown to have antioxidant and anti-inflammatory effects in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid is a versatile compound with a variety of uses in the laboratory. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid has a low toxicity and is not known to be mutagenic or carcinogenic. However, 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid is not soluble in water and must be used in an organic solvent.
Orientations Futures
The potential applications of 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid are numerous. Further research is needed to understand the mechanism of action of this compound and to identify its potential therapeutic applications. In addition, further studies are needed to explore the potential uses of 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid in the synthesis of drugs, pesticides, and other compounds with potential therapeutic applications. Finally, further research is needed to explore the potential uses of 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid in the synthesis of polymers, dyes, and other materials.
Méthodes De Synthèse
3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid can be synthesized by a variety of methods, including the reaction of bromine with 2,2,2-trifluoroethylbenzoate, the reaction of bromine with 2,2,2-trifluoroethylbenzene, and the reaction of bromine with 2,2,2-trifluoroethylbenzaldehyde. The most common method of synthesis is the reaction of bromine with 2,2,2-trifluoroethylbenzoate. This reaction is carried out in a mixture of acetic acid and water, and yields 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid in high yields.
Applications De Recherche Scientifique
3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid is a versatile compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. It has been used in the synthesis of drugs, pesticides, and other compounds with potential therapeutic applications. In addition, 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid has been used in the synthesis of polymers, dyes, and other materials. It has also been used as a reagent in the synthesis of various biologically active compounds, including peptides and proteins.
Propriétés
IUPAC Name |
3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-3-5(8(14)15)1-2-6(7)4-9(11,12)13/h1-3H,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYZUYVKHUROMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)

![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)
![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)
![3-[hydroxy(propoxy)phosphoryl]propanoic acid](/img/structure/B6619131.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine](/img/structure/B6619139.png)


![Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B6619160.png)


